2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide

Natural Product Chemistry Lignan Synthesis Structure-Activity Relationship

Select this specific lignan for its distinct α,β-unsaturated γ-butenolide core—a Michael acceptor motif absent in saturated analogs like hinokinin. This structural difference confers unique electrophilic reactivity, making it a prime candidate for developing covalent chemical probes or inhibitors targeting nucleophilic protein residues. Isolated from Hyptis capitata and Zanthoxylum nitidum, it serves as a critical reference standard for botanical authentication, chemotaxonomy, and lipophilicity assays (XLogP3-AA = 3.2). Procure with confidence for advanced medicinal chemistry and ADME profiling.

Molecular Formula C20H16O6
Molecular Weight 352.3 g/mol
CAS No. 137809-97-3
Cat. No. B1589582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide
CAS137809-97-3
Molecular FormulaC20H16O6
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESC1C(=C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8H,5-6,9-11H2
InChIKeyDQUXXEYAJDQQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide (CAS: 137809-97-3): Baseline Procurement Data for Research


2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide (CAS: 137809-97-3) is a lignan characterized by a γ-butenolide core structure . It is a neutral, extremely weak base with a computed XLogP3-AA value of 3.2, indicating significant lipophilicity [1]. The compound is naturally occurring, having been isolated from the aerial parts of the medicinal plant *Hyptis capitata* [2].

Why 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide Cannot Be Substituted with Generic Lignans


Simple substitution with other lignans or butenolides is not scientifically sound due to key structural and physicochemical differences. Unlike its more common saturated analog, (-)-hinokinin (a γ-butyrolactone lignan with a saturated furanone ring), 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide contains an α,β-unsaturated γ-butenolide core . This unsaturation introduces a distinct electrophilic potential, as the α,β-unsaturated lactone is a known Michael acceptor, which can confer a unique reactivity profile and potentially distinct biological interactions not found in its saturated counterparts [1].

Quantitative Evidence Guide for Differentiating 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide


Structural Differentiation: Unsaturated γ-Butenolide Core

The compound's core structure is an α,β-unsaturated γ-butenolide, which differentiates it from saturated γ-butyrolactone lignans like (-)-hinokinin . This unsaturation is defined by a double bond within the five-membered lactone ring, a feature absent in the saturated analog [1].

Natural Product Chemistry Lignan Synthesis Structure-Activity Relationship

Physicochemical Differentiation: LogP Value

The compound's computed XLogP3-AA value of 3.2 indicates a defined level of lipophilicity [1]. This value can be compared to the predicted LogP of its saturated analog, (-)-hinokinin, which is reported as 3.0 .

ADME Drug Discovery Lipophilicity

Natural Source Differentiation: Unique Botanical Origin

The compound's isolation from *Hyptis capitata* differentiates it from many common lignans derived from other plant genera, such as *Hinoki* cypress or *Piper* species [1]. Its presence in *Zanthoxylum nitidum* has also been reported .

Pharmacognosy Natural Product Isolation Chemotaxonomy

Optimal Research and Industrial Application Scenarios for 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide


Covalent Probe or Inhibitor Development

The α,β-unsaturated γ-butenolide core structure makes this compound a candidate for development as a covalent chemical probe or inhibitor. Its potential to act as a Michael acceptor allows it to form irreversible bonds with specific cysteine or other nucleophilic residues in target proteins, a mechanism not available to saturated lignan analogs.

Analytical Standard for Phytochemical Research

As a natural product isolated from *Hyptis capitata* and *Zanthoxylum nitidum* , this compound can serve as a specific analytical standard for the quality control, chemotaxonomic profiling, and authentication of raw materials or extracts derived from these plant species.

Reference Compound for Lipophilicity Studies

With a well-defined computed XLogP3-AA value of 3.2 [1], this compound can be used as a reference in lipophilicity studies. Its specific LogP, which differs from the saturated analog (-)-hinokinin , makes it useful for investigating the impact of small structural changes (e.g., a single C=C bond) on membrane permeability and solubility in various in vitro ADME assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Di(3',4'-methylenedioxybenzyl)-2-buten-4-olide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.